molecular formula C16H16N2O4 B5603633 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5603633
M. Wt: 300.31 g/mol
InChI Key: MXNOZAUSDHJKOV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with a complex structure It consists of a methoxyphenyl group and a methyl-nitrophenyl group connected by an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenylamine.

    Acylation: The nitro-substituted amine is then acylated with 2-methoxyphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Reduction: The major product is 2-(2-methoxyphenyl)-N-(2-methyl-5-aminophenyl)acetamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which affects its reactivity and biological activity.

    2-(2-methoxyphenyl)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, which influences its steric properties and interactions.

Uniqueness

2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-7-8-13(18(20)21)10-14(11)17-16(19)9-12-5-3-4-6-15(12)22-2/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNOZAUSDHJKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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